Piperidine,1,1'-(1,3-propanediyl)bis-

CAS No.: 31951-46-9

Cat. No.: VC3298051

Molecular Formula: C13H26N2

Molecular Weight: 210.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31951-46-9 |

|---|---|

| Molecular Formula | C13H26N2 |

| Molecular Weight | 210.36 g/mol |

| IUPAC Name | 1-(3-piperidin-1-ylpropyl)piperidine |

| Standard InChI | InChI=1S/C13H26N2/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-13H2 |

| Standard InChI Key | AMBFNDRKYCJLNH-UHFFFAOYSA-N |

| SMILES | C1CNCCC1CCCC2CCNCC2.O |

| Canonical SMILES | C1CCN(CC1)CCCN2CCCCC2 |

Introduction

Chemical Properties and Structure

Physical Properties

Piperidine,1,1'-(1,3-propanediyl)bis- has a molecular formula of C13H26N2 and a molecular weight of 210.36 g/mol . The compound can exist in different forms, including as a free base and as a dihydrochloride salt (C13H28Cl2N2) with a molecular weight of 283.3 g/mol. The physical properties of this compound are summarized in Table 1.

Structural Characteristics

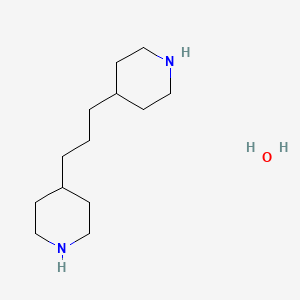

The structure of Piperidine,1,1'-(1,3-propanediyl)bis- consists of two piperidine rings connected by a three-carbon (propane) chain . Each piperidine ring is a six-membered saturated heterocycle containing one nitrogen atom. The nitrogen atoms in both piperidine rings are connected to the propane linker, forming a symmetric molecule with the chemical structure depicted in scientific databases .

The compound's structural characteristics contribute to its physicochemical properties and reactivity. The presence of two basic nitrogen atoms makes the compound capable of forming salts, such as the dihydrochloride form, which enhances its water solubility. The flexible propane linker between the two piperidine rings allows for conformational mobility, which may be relevant for its biological activity and interactions with various molecular targets.

Synthesis and Characterization

Analytical Characterization Techniques

Several analytical techniques are commonly employed to characterize Piperidine,1,1'-(1,3-propanediyl)bis- and confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the structure and confirm the presence of characteristic proton and carbon signals corresponding to the piperidine rings and the propane linker.

-

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity.

-

Infrared (IR) spectroscopy can identify functional groups and structural elements in the molecule.

-

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, verifying its empirical formula.

These analytical techniques, combined with chromatographic methods such as High-Performance Liquid Chromatography (HPLC), ensure the identity, purity, and quality of Piperidine,1,1'-(1,3-propanediyl)bis- for research and industrial applications.

Biological Activity and Pharmacological Effects

Receptor Interactions

Piperidine derivatives, including Piperidine,1,1'-(1,3-propanediyl)bis-, exhibit significant biological activity due to their ability to interact with various biological targets. The compound's structural features, particularly the presence of basic nitrogen atoms in the piperidine rings, enable it to interact with enzymes, receptors, and other biological macromolecules.

In biological studies, Piperidine,1,1'-(1,3-propanediyl)bis- is used to investigate enzyme inhibitors and receptor ligands. The compound's ability to modulate specific biological pathways makes it a valuable tool for understanding biochemical processes and developing potential therapeutic agents.

Industrial Applications

Use in Organic Synthesis

Piperidine,1,1'-(1,3-propanediyl)bis- serves as a building block in the synthesis of complex organic molecules. Its versatility in chemical reactions makes it valuable for creating diverse compounds with applications in various industries. The compound can participate in a range of chemical transformations, including alkylation, acylation, and other derivatization reactions, enabling the synthesis of structurally diverse molecules.

The presence of two nucleophilic nitrogen atoms in Piperidine,1,1'-(1,3-propanediyl)bis- allows for selective functionalization and incorporation into larger molecular frameworks. This versatility makes it a valuable synthon in organic chemistry research and industrial synthesis.

Production of Specialty Chemicals

Beyond its use as a synthetic intermediate, Piperidine,1,1'-(1,3-propanediyl)bis- is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various industrial applications. These applications may include the production of:

-

Catalysts for chemical transformations

-

Additives for polymers and materials

-

Surfactants and surface-active agents

-

Intermediates for agrochemicals and other industrial chemicals

The specific industrial applications of Piperidine,1,1'-(1,3-propanediyl)bis- are likely broader than what is captured in the available search results, reflecting the compound's versatility and utility in various chemical processes.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with Piperidine,1,1'-(1,3-propanediyl)bis-, including its isomers and derivatives. One notable structurally related compound is 1,3-Bis(4-piperidyl)propane (CAS: 16898-52-5), which has the same molecular formula (C13H26N2) but a different arrangement of the piperidine rings . In this compound, the propane linker connects the piperidine rings at the 4-position rather than at the nitrogen atoms.

Table 2 compares the properties of Piperidine,1,1'-(1,3-propanediyl)bis- with those of 1,3-Bis(4-piperidyl)propane:

| Property | Piperidine,1,1'-(1,3-propanediyl)bis- | 1,3-Bis(4-piperidyl)propane |

|---|---|---|

| CAS Number | 31951-46-9 | 16898-52-5 |

| Molecular Formula | C13H26N2 | C13H26N2 |

| Molecular Weight | 210.36 g/mol | 210.36 g/mol |

| Structure Description | Two piperidine rings connected at nitrogen atoms by a propane chain | Two piperidine rings connected at the 4-position by a propane chain |

| Melting Point | Not specified in sources | 65-68.5°C |

| Boiling Point | Not specified in sources | 327°C |

| LogP | Not specified in sources | 3.36 at 20°C |

This comparison highlights structural isomerism within the class of bis-piperidine compounds, where the same molecular formula can give rise to different structural arrangements with potentially different physical properties and biological activities.

Functional Analogs

Beyond structural isomers, there are functional analogs of Piperidine,1,1'-(1,3-propanediyl)bis- that may share similar chemical reactivity or biological activities. These include:

-

Piperidine derivatives with different linker lengths between the piperidine rings (e.g., ethylene or butylene instead of propylene)

-

Compounds where one or both piperidine rings are replaced with other nitrogen-containing heterocycles (e.g., pyrrolidine, morpholine, or piperazine)

-

Compounds with additional functional groups on the piperidine rings or the linker chain

These functional analogs may exhibit similar properties to Piperidine,1,1'-(1,3-propanediyl)bis- but with modified physicochemical characteristics or biological activities, offering opportunities for structure-activity relationship studies and the development of compounds with enhanced properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume